Merremoside D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

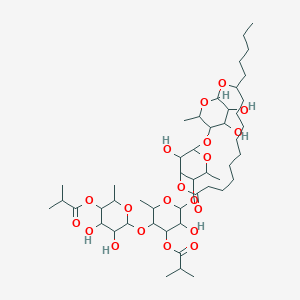

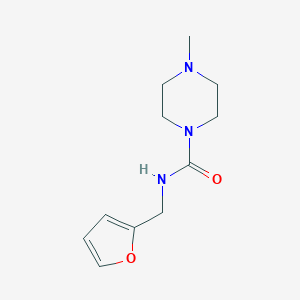

Merremoside D is a type of resin glycoside, a class of novel and complex glycolipids . These compounds are mainly found in plants of the Convolvulaceae family . Merremoside D is one of the resin glycosides that have been synthesized . The structure of resin glycosides consists of three ingredients: an oligosaccharide chain, a long-chain fatty acid aglycone, and modified acyl groups .

Synthesis Analysis

The first synthesis of the purported structure of Merremoside D was achieved in 22 longest linear steps . The de novo asymmetric synthesis relied on the use of asymmetric catalysis to selectively install all 21 stereocenters in the final compounds from commercially available achiral starting materials .Molecular Structure Analysis

The molecular structure of synthetic Merremoside D was completely assigned using adiabatic gradient 2D NMR techniques . The assignments were compared with the limited NMR data reported for natural Merremoside D, allowing for the tentative confirmation of its structure .Chemical Reactions Analysis

The total synthesis of Merremoside D demonstrated the power of a de novo approach . The synthesis involved various chemical reactions, including asymmetric catalysis, to install all 21 stereocenters in the final compounds .Scientific Research Applications

Therapeutic Potential and Pharmacological Activities

Merremoside D, sourced from the genus Merremia Dennst. ex Endl., is recognized for its significant therapeutic potential owing to its rich variety of structurally diverse phytochemicals. The genus Merremia is acknowledged for its nutritional value, ethnomedicinal uses, and pharmacological activities, with emphasis on its potential as a promising medicinal plant exhibiting various pharmaceutical potentials. However, it is noted that clinical studies to validate the efficacy and understand the underlying mechanisms of these bioactivities are lacking, thereby presenting a direction for future research. Furthermore, the nutritional and antinutritional constituents of Merremia species have been examined, suggesting high nutritional quality suitable for inclusion in livestock diets. Toxicity reports indicate the general safety of most Merremia species for human and animal use, although caution is advised with prolonged chronic administration (Olatunji et al., 2021).

Anti-inflammatory and Anti-arthritic Activities

Merremia tridentata, a plant from the same genus, has been explored for its anti-inflammatory and anti-arthritic properties. Studies conducted on male albino rats using various extracts of Merremia tridentata demonstrated significant dose-dependent activities in acute inflammation and arthritis models. The ethanol extract of M. tridentata showcased promising results, exhibiting substantial anti-inflammatory and anti-arthritic activities, which opens avenues for further exploration of Merremia species in the treatment of inflammatory and arthritic conditions (Kamalutheen et al., 2009).

Data Mining and Machine Learning in Medical Research

While not directly linked to Merremoside D, the advances in data mining and machine learning techniques offer significant potential in medical research and the development of treatments. These techniques are instrumental in transforming vast amounts of genetic and clinical data into valuable knowledge, paving the way for innovative therapeutic strategies and personalized medicine. This approach is particularly relevant in the context of diseases such as diabetes mellitus, where extensive research data can be analyzed to generate new hypotheses and facilitate deeper understanding and further investigation (Kavakiotis et al., 2017).

Future Directions

properties

CAS RN |

115655-78-2 |

|---|---|

Product Name |

Merremoside D |

Molecular Formula |

C48H82O20 |

Molecular Weight |

979.2 g/mol |

IUPAC Name |

[4,5-dihydroxy-6-[5-hydroxy-2-methyl-4-(2-methylpropanoyloxy)-6-[(24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl)oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C48H82O20/c1-10-11-17-20-29-21-18-15-13-12-14-16-19-22-30(49)63-41-35(54)47(66-38-26(7)58-45(62-29)33(52)32(38)51)60-27(8)39(41)68-48-36(55)42(65-44(57)24(4)5)40(28(9)61-48)67-46-34(53)31(50)37(25(6)59-46)64-43(56)23(2)3/h23-29,31-42,45-48,50-55H,10-22H2,1-9H3 |

InChI Key |

VTFUTZVTYIBPGV-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)OC5C(OC(O1)C(C5O)O)C)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)OC5C(OC(O1)C(C5O)O)C)O |

synonyms |

merremoside D merremoside-D |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)

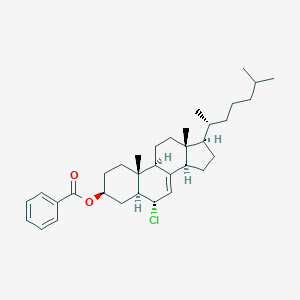

![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

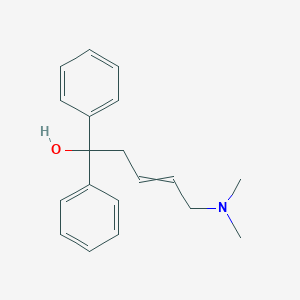

![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)

![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)